molecular formula C11H18O2 B14336780 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione CAS No. 104178-34-9

5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione

Cat. No.: B14336780
CAS No.: 104178-34-9
M. Wt: 182.26 g/mol
InChI Key: YHLCIIZTKWHRBK-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at positions 1 and 3, and substituents at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione typically involves the alkylation of 1,3-cyclohexanedione. One common method is the treatment of the sodium salt of the enolate with alkyl halides such as methyl iodide . The reaction is carried out in a solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclohexanediones.

Scientific Research Applications

5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HDDP), which plays a role in the breakdown of tyrosine in plants . This inhibition disrupts the production of essential molecules, leading to the compound’s herbicidal effects.

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to inhibit specific enzymes makes it valuable in both agricultural and pharmaceutical research.

Properties

CAS No.

104178-34-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

5,5-dimethyl-2-propan-2-ylcyclohexane-1,3-dione

InChI

InChI=1S/C11H18O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h7,10H,5-6H2,1-4H3

InChI Key

YHLCIIZTKWHRBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)CC(CC1=O)(C)C

Origin of Product

United States

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